molecular formula C8H16 B1353251 cis-2,2-Dimethyl-3-hexene CAS No. 690-92-6

cis-2,2-Dimethyl-3-hexene

Cat. No.: B1353251
CAS No.: 690-92-6
M. Wt: 112.21 g/mol
InChI Key: JPLZSSHKQZJYTJ-SREVYHEPSA-N
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Description

cis-2,2-Dimethyl-3-hexene: is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is a stereoisomer, specifically a cis isomer, meaning that the two methyl groups attached to the double-bonded carbons are on the same side of the molecule. This spatial arrangement significantly influences the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,2-Dimethyl-3-hexene can be achieved through various methods. One common approach involves the hydroboration of 3-hexyne followed by protonolysis. This method ensures the formation of the cis isomer due to the syn addition mechanism of hydroboration .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of alkynes or selective isomerization of other alkenes. The choice of catalyst and reaction conditions, such as temperature and pressure, are crucial to achieving high yields and selectivity for the cis isomer.

Chemical Reactions Analysis

Types of Reactions: cis-2,2-Dimethyl-3-hexene undergoes various chemical reactions typical of alkenes, including:

    Oxidation: This compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation of the double bond converts the compound into the corresponding alkane.

    Substitution: Halogenation reactions, such as the addition of bromine, can occur across the double bond.

Common Reagents and Conditions:

    Oxidation: Peroxycarboxylic acids (e.g., meta-chloroperoxybenzoic acid) for epoxidation.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.

Major Products:

    Epoxidation: Formation of epoxides.

    Hydrogenation: Formation of 2,2-dimethylhexane.

    Halogenation: Formation of dihalogenated alkanes.

Scientific Research Applications

cis-2,2-Dimethyl-3-hexene has several applications in scientific research:

    Chemistry: Used as a model compound to study stereoisomerism and reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential use in drug synthesis and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2,2-Dimethyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For instance, in epoxidation, the electrophilic oxygen of the peroxycarboxylic acid reacts with the nucleophilic double bond, forming a cyclic transition state and resulting in the formation of an epoxide . The specific molecular targets and pathways depend on the type of reaction and the reagents involved.

Comparison with Similar Compounds

    cis-2-Butene: Another cis isomer with a similar double bond configuration but with fewer carbon atoms.

    cis-3-Hexene: Similar in structure but with different positions of the methyl groups.

    trans-2,2-Dimethyl-3-hexene: The trans isomer of the same compound, where the methyl groups are on opposite sides of the double bond.

Uniqueness: cis-2,2-Dimethyl-3-hexene is unique due to its specific spatial arrangement, which influences its reactivity and physical properties. The presence of two methyl groups on the same side of the double bond creates steric hindrance, affecting the compound’s interactions with other molecules and its behavior in chemical reactions .

Properties

IUPAC Name

(Z)-2,2-dimethylhex-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h6-7H,5H2,1-4H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLZSSHKQZJYTJ-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880935
Record name 3-hexene, 2,2-dimethyl-, (z)-
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Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690-92-6
Record name 3-Hexene, 2,2-dimethyl-, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000690926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2,2-Dimethyl-3-hexene
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74165
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-hexene, 2,2-dimethyl-, (z)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3Z)-2,2-dimethylhex-3-ene
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Record name 2,2-DIMETHYL-3-HEXENE, (3Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does cis-2,2-Dimethyl-3-hexene interact with triplet acetophenone, and what are the downstream effects?

A1: The research paper provides evidence that this compound quenches triplet acetophenone through the formation of a short-lived intermediate called a triplet exciplex []. This exciplex formation ultimately leads to the deactivation of the excited triplet acetophenone without efficient energy transfer to the this compound molecule. This phenomenon is termed "energy wastage" in the paper, as it deviates from the typical energy transfer observed in other quenching processes.

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